molecular formula C12H10ClN3O3 B2555381 N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941921-41-1

N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2555381
CAS No.: 941921-41-1
M. Wt: 279.68
InChI Key: MJVMLHRPDDRBAB-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a compound that features a 4-chlorobenzyl group and an isoxazole ring linked through an oxalamide moiety. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some isoxazole derivatives have been found to exhibit anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Future Directions

Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide typically involves the formation of the isoxazole ring followed by its coupling with the 4-chlorobenzyl group through an oxalamide linkage. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction of the oxalamide linkage can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalamide linkage and the 4-chlorobenzyl group enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-1-8(2-4-9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVMLHRPDDRBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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